Hexafluoropropylene oxide

概要

説明

Hexafluoropropylene oxide is a colorless gas that serves as an intermediate in industrial organofluorine chemistry. It is specifically used as a monomer for fluoropolymers. This compound is the epoxide of hexafluoropropylene and is a fluorinated analog of propylene oxide . It is produced by companies like DuPont and 3M and is a precursor to the lubricant Krytox and related materials .

生化学分析

Biochemical Properties

Hexafluoropropylene oxide plays a significant role in biochemical reactions, particularly in the synthesis of fluoropolymers. It interacts with various enzymes and proteins, facilitating the formation of perfluorinated polyethers. The initial step involves nucleophilic attack at the middle carbon of this compound, leading to the formation of the perfluoropropoxide anion. This anion then attacks another monomer, generating a polymer terminated by an acyl fluoride . The compound’s interactions with biomolecules are crucial for its role in industrial applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Studies have indicated that exposure to this compound can lead to significant intracellular reactive oxygen species (ROS) accumulation and reduction in mitochondrial membrane potential. Additionally, increased apoptotic and necrotic cells have been observed in high doses of this compound-treated groups . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s epoxide ring is opened by nucleophiles, leading to the formation of derivatives. In the presence of Lewis acids, this compound rearranges to hexafluoroacetone, another important chemical intermediate . This rearrangement can be catalyzed by the material of the storage cylinder’s walls, leading to unwanted formation of hexafluoroacetone during storage .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are influenced by various factors, including temperature and storage conditions. For instance, this compound decomposes to trifluoroacetyl fluoride and difluorocarbene upon heating above 150°C . Long-term exposure studies have shown that this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that exposure to high doses of this compound can lead to toxic and adverse effects. For example, zebrafish embryos exposed to this compound at concentrations of 0.5–20,000 mg/L exhibited significant changes in heart rate, spinal deformities, and edema phenotypes . These findings indicate that the compound’s effects are dose-dependent and can vary significantly with exposure levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of fluoropolymers. The compound interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, this compound can be isomerized to pentafluoropropionyl fluoride by nucleophilic catalysts . Additionally, the compound’s thermolysis can serve as a source of difluorocarbene, further highlighting its role in metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s transmembrane uptake is controlled by transporter-mediated active processes involving anion channels . Additionally, this compound’s uptake is facilitated by aquaporins, leading to its accumulation in specific tissues . These transport mechanisms are crucial for the compound’s localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound’s activity and function can be affected by its localization within specific compartments or organelles. For example, this compound’s interactions with nucleophiles and Lewis acids can lead to its rearrangement and localization within specific cellular compartments . These localization patterns are essential for understanding the compound’s biochemical properties and effects.

準備方法

Hexafluoropropylene oxide can be synthesized through various methods:

Epoxidation of Hexafluoropropylene: This involves the reaction of hexafluoropropylene with oxidants such as oxygen or other oxidizing agents.

Electrophilic Reaction: Hexafluoropropylene reacts with potassium permanganate and anhydrous hydrogen fluoride or chromium trioxide and fluorosulfonic acid at elevated temperatures to produce this compound.

Radical Reaction: This involves the reaction of hexafluoropropylene with molecular oxygen in the presence of a radical generator like benzoyl peroxide, achieving high yields.

化学反応の分析

Hexafluoropropylene oxide undergoes various chemical reactions:

Polymerization: Fluoride catalyzes the formation of perfluorinated polyethers such as Krytox.

Decomposition: Upon heating above 150°C, this compound decomposes to trifluoroacetyl fluoride and difluorocarbene.

Rearrangement: In the presence of Lewis acids, this compound rearranges to hexafluoroacetone, another important chemical intermediate.

Methanolysis: This reaction with methanol produces methyl trifluoropyruvate, a useful reagent in organic synthesis.

科学的研究の応用

Industrial Applications

-

Fluoropolymer Production

- HFPO is a critical precursor in the synthesis of fluorinated polymers, which are widely used in coatings, electrical insulation, and chemical processing. Notably, it contributes to the manufacturing of Teflon™ and other fluoropolymer brands .

-

Table 1: Key Fluoropolymers Derived from HFPO

Polymer Name Applications Teflon™ Polytetrafluoroethylene Non-stick coatings, electrical insulation Teflon™ Perfluoroalkoxy Chemical processing equipment Teflon™ Fluorinated Ethylene Propylene Automotive and aerospace applications

- Lubricants

- Chemical Intermediates

Research Applications

-

Toxicity Studies

- Recent studies have explored the toxicity profiles of HFPO and its derivatives, such as HFPO dimer acid (HFPO-DA). These studies assess potential developmental and reproductive toxicity, providing insights into environmental health risks associated with exposure to these compounds .

- Case Study: Developmental Toxicity Assessment

- Environmental Impact

- Synthesis Methodologies

作用機序

The mechanism of action of hexafluoropropylene oxide involves its reactivity with various nucleophiles and oxidants:

Nucleophilic Attack: The initial step in many reactions involves nucleophilic attack at the middle carbon of the epoxide ring.

Oxidation: The compound is generated by the oxidation of perfluoropropylene with oxygen or other oxidants.

Rearrangement: In the presence of Lewis acids, the compound rearranges to form hexafluoroacetone.

類似化合物との比較

Hexafluoropropylene oxide can be compared with other similar compounds:

This compound Dimer Acid (GenX): This is a synthetic, short-chain organofluorine compound used as a replacement for perfluorooctanoic acid in the production of fluoropolymers.

Perfluorooctanoic Acid (PFOA): A long-chain perfluorinated compound previously used in similar applications but now largely replaced due to its toxicity.

Hexafluoroacetone: An important chemical intermediate formed by the rearrangement of this compound.

This compound stands out due to its versatility in industrial applications and its role as a precursor to various high-performance materials.

生物活性

Hexafluoropropylene oxide (HFPO) is a fluorinated compound that has garnered attention due to its potential environmental and health impacts. This article explores the biological activity of HFPO, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

Overview of this compound

This compound is primarily utilized in the production of fluoropolymers and is known for its persistence in the environment. It has been introduced as a substitute for perfluorooctanoic acid (PFOA), a well-known environmental contaminant and toxicant. However, emerging studies indicate that HFPO may also pose significant risks to biological systems.

1. Developmental Toxicity

Recent studies have demonstrated that HFPO can adversely affect embryonic development. For instance, research involving zebrafish embryos exposed to this compound trimer acid (HFPO-TA) revealed significant developmental disturbances:

- Lethal Concentration : The 50% lethal concentration (LC50) was determined to be 231 mg/L at 120 hours post-fertilization, indicating notable toxicity compared to PFOA.

- Morphological Changes : Exposure led to reduced hatching rates, body length, and survival rates. Histopathological assessments indicated liver injuries characterized by decreased gene expression related to liver formation and increased levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) .

2. Impact on Gut Microbiota

In a study involving male mice, oral exposure to HFPO-TA resulted in significant alterations in gut microbiota composition:

- Microbiota Diversity : The relative abundance of certain bacterial phyla changed significantly, with increases in Proteobacteria and decreases in Verrucomicrobia after exposure .

- Health Implications : These changes may have broader implications for metabolic health and immune function, given the established links between gut microbiota composition and overall health.

The biological activity of HFPO is mediated through several mechanisms:

- Lipid Metabolism Disruption : HFPO exposure has been shown to disturb lipid metabolism via the peroxisome proliferator-activated receptor (PPAR) pathway, leading to altered cholesterol and triglyceride levels .

- Inflammatory Response : The compound induces inflammatory responses that could further exacerbate tissue damage during critical developmental windows.

- Gene Expression Modulation : RNA sequencing studies have identified differentially expressed genes associated with cardiovascular function and visual response in embryos exposed to HFPO .

Case Study 1: Zebrafish Embryo Exposure

A detailed investigation into the effects of HFPO-TA on zebrafish embryos highlighted its embryotoxic potential. Key findings include:

| Parameter | Control Group | HFPO-TA (100 mg/L) |

|---|---|---|

| Hatching Rate (%) | 90 | 60 |

| Average Body Length (mm) | 5.0 | 3.2 |

| Survival Rate (%) | 80 | 40 |

| Liver Enzyme Levels (ALT) | Normal | Elevated |

The study concluded that HFPO-TA significantly impairs liver development and function during early embryogenesis .

Case Study 2: Rodent Developmental Toxicity

In rodent studies assessing the developmental toxicity of HFPO-DA:

- Maternal exposure led to reduced pup birth weights and increased incidences of developmental abnormalities.

- Significant findings included increased relative liver weights and signs of hepatotoxicity following chronic exposure .

Environmental Persistence and Bioaccumulation

HFPO exhibits resistance to biological degradation, leading to concerns about its accumulation in aquatic environments. Its high sorption affinity for sediments suggests that it may persist in ecosystems longer than anticipated, posing risks to both wildlife and human health through the food chain .

特性

IUPAC Name |

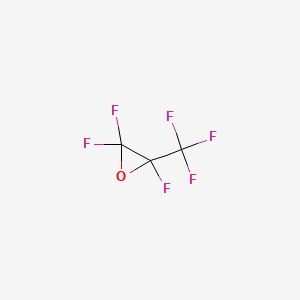

2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXOWRDDHCDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75266-03-4, 25038-02-2 | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(hexafluoropropylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029177 | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-18 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

428-59-1, 25038-02-2 | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoropropylene oxide, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROPROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-200 °F (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HFPO?

A1: Hexafluoropropylene Oxide has a molecular formula of C3F6O and a molecular weight of 166.02 g/mol.

Q2: Are there any spectroscopic techniques that provide insights into the structure of HFPO and its polymers?

A2: Yes, researchers have employed techniques like 2-D NMR, including 19F-13C gradient HSQC and 19F-19F selective COSY, to analyze HFPO polymers. These techniques helped in understanding the C-F attachments, stereo sequences, and monomer inversions within the polymer structure. []

Q3: How does the incorporation of HFPO oligomers impact the properties of silica nanoparticles?

A3: Covalent grafting of HFPO oligomers onto silica nanoparticles enhances their thermal stability up to 400°C and significantly reduces surface tension, reaching values as low as 5 mN/m, compared to unmodified silica. These modifications contribute to improved hydrophobicity and oleophobicity. []

Q4: What role does TiO2 play in the context of HFPO?

A4: TiO2 exhibits catalytic activity in the isomerization of HFPO to hexafluoroacetone. This catalytic activity is significantly enhanced by treating the TiO2 with HFPO. []

Q5: Can amines catalyze reactions involving HFPO?

A5: Yes, tertiary amines have been shown to effectively catalyze the oligomerization of HFPO. The type of amine used can impact the process. []

Q6: Have computational methods been used to study reactions involving HFPO?

A6: Yes, Density Functional Theory (DFT) calculations, specifically DFT/uB3LYP/6-31+G(d, p), have been employed to elucidate the reaction mechanism of HFPO synthesis. These calculations helped identify intermediates and transition states, contributing to a deeper understanding of the reaction pathway. []

Q7: How does the length of the HFPO oligomer chain affect its estrogenic activity?

A7: Research indicates that longer HFPO oligomers, particularly the trimer (HFPO-TA) and tetramer (HFPO-TeA), exhibit higher binding affinity to estrogen receptor ligand binding domains (ER-LBDs) compared to shorter oligomers like the dimer (HFPO-DA) or PFOA. This suggests that increasing chain length enhances estrogenic effects. []

Q8: Does the structure of HFPO homologues influence their interaction with PPARγ?

A8: Yes, the structure of HFPO homologues plays a crucial role in their interaction with PPARγ. HFPO-TA exhibits a stronger binding affinity to PPARγ compared to PFOA, while HFPO-DA displays weaker binding. This difference in binding affinity correlates with their ability to activate the PPARγ signaling pathway and induce adipogenic differentiation. []

Q9: Are there any concerns regarding the reproductive toxicity of HFPO-TA in aquatic organisms?

A10: Yes, exposure to HFPO-TA has been shown to induce reproductive toxicity in zebrafish. Observed effects include reduced growth, decreased condition factor and gonadosomatic index, and a lower average number of eggs. This suggests that HFPO-TA may disrupt the endocrine system and impact reproductive health in aquatic organisms. []

Q10: What analytical techniques are commonly used for characterizing HFPO oligomers?

A11: Characterization of HFPO oligomers often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). These techniques provide information about the structure, molecular weight distribution, and composition of the oligomers. []

Q11: How persistent is HFPO-DA in sediment environments?

A13: Research suggests that HFPO-DA exhibits a strong affinity for sediment, indicating potential persistence in these environments. This persistence raises concerns about long-term exposure and potential impacts on benthic organisms. []

Q12: Is HFPO-TA a safer alternative to PFOA?

A14: While HFPO-TA was introduced as a potential replacement for PFOA, recent studies suggest it may not be a safer alternative. HFPO-TA exhibits higher bioaccumulation potential and more pronounced hepatotoxicity compared to PFOA, indicating potential health risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。